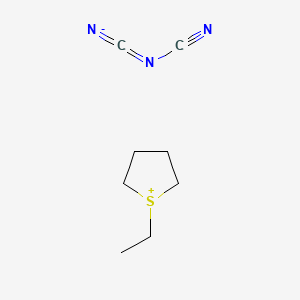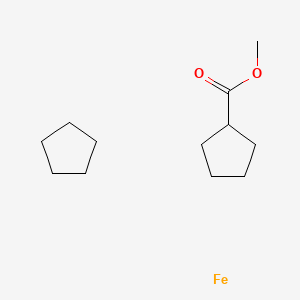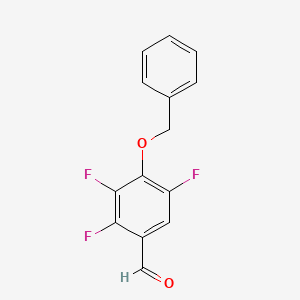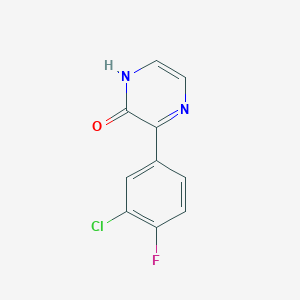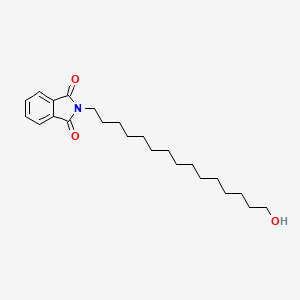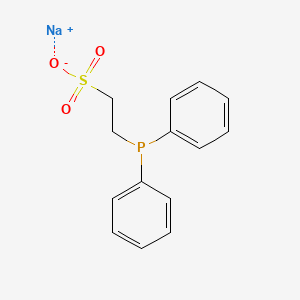
3-(4-Pentylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Pentylphenyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a 4-pentylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pentylphenyl)azetidine typically involves the following steps:
Bromination: The starting material, 4-pentylphenol, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated compound is then subjected to amination to replace the bromine atom with an amino group, forming 4-pentylphenylamine.
Cyclization: Finally, the amino group is cyclized to form the azetidine ring, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Pentylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different azetidine derivatives.
Applications De Recherche Scientifique
3-(4-Pentylphenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-Pentylphenyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-(4-Pentylphenyl)azetidine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
4-Pentylphenol: A phenolic compound with a similar pentyl group but lacking the azetidine ring.
4-Pentylphenylamine: An amine derivative of 4-pentylphenol without the azetidine ring.
Azetidine derivatives: Other azetidine compounds with different substituents on the ring.
These compounds differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
3-(4-pentylphenyl)azetidine |
InChI |
InChI=1S/C14H21N/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-15-11-14/h6-9,14-15H,2-5,10-11H2,1H3 |
Clé InChI |
NORFCCQBDONQBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



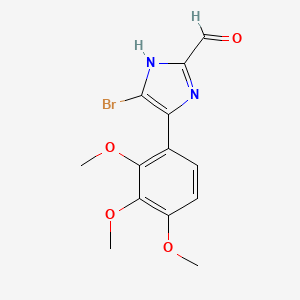
![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
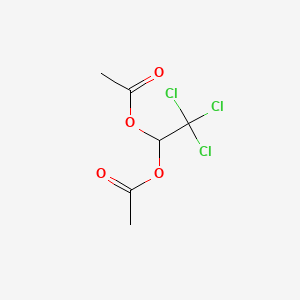
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
